(4-tert-Butylisoxazol-3-yl)-methylamine
Overview
Description
(4-tert-Butylisoxazol-3-yl)-methylamine, also known as TMI or TBOMA, is a nitrogen-containing heterocyclic compound that belongs to the class of isoxazole derivatives12. It contains an isoxazole ring and a tertiary amine group2. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications2.
Synthesis Analysis
TMI was first synthesized by Japanese researchers in the early 2000s1. The exact synthesis process is not detailed in the available sources, but it’s likely to involve complex organic chemistry techniques given the structure of the molecule.
Molecular Structure Analysis
The molecular structure of TMI includes an isoxazole ring, which is a five-membered ring with two nonadjacent oxygen atoms, and a tertiary amine group2. The exact structure analysis is not available in the retrieved sources.
Chemical Reactions Analysis
The specific chemical reactions involving TMI are not detailed in the available sources. However, as a nitrogen-containing heterocyclic compound, it’s likely to participate in various organic reactions.Scientific Research Applications
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
A study by Iminov et al. (2015) demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids, which are important in various chemical syntheses (Iminov et al., 2015).
Enantioselective Synthesis of Neuroexcitant Analogues
Pajouhesh et al. (2000) described the enantioselective synthesis of both enantiomers of a neuroexcitant analogue, utilizing tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate. This research contributes to the understanding of neuroexcitants and their potential applications in neuroscience (Pajouhesh et al., 2000).
Synthesis of Nucleophilic Bases
Balaban et al. (2004) explored the synthesis of weak nucleophilic bases such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine. This study contributes to the broader field of organic synthesis and the development of compounds for various chemical reactions (Balaban et al., 2004).
Antitumor Activity of Novel Compounds
Maftei et al. (2016) investigated the design, structural characterization, and potential medical application of novel oxadiazole and trifluoromethylpyridine derivatives, starting from compounds such as 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline. This research has implications for the development of new antitumor agents (Maftei et al., 2016).
Safety And Hazards
Future Directions
Given its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease1, further research and development of TMI are likely. However, the specific future directions are not detailed in the available sources.
Relevant Papers
The request to analyze all relevant papers could not be fulfilled as the specific papers were not retrieved in the search results. However, the information provided is based on the available web sources12.
properties
IUPAC Name |
4-tert-butyl-N-methyl-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)6-5-11-10-7(6)9-4/h5H,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBBRLUOIWAIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CON=C1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-Butylisoxazol-3-yl)-methylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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